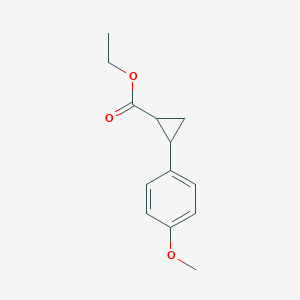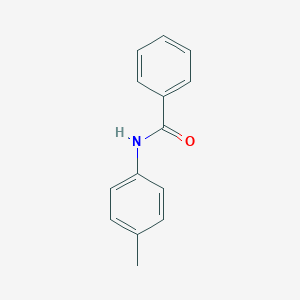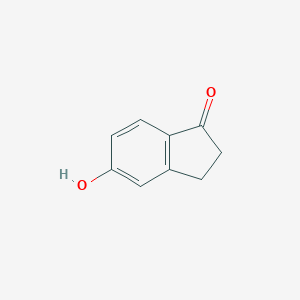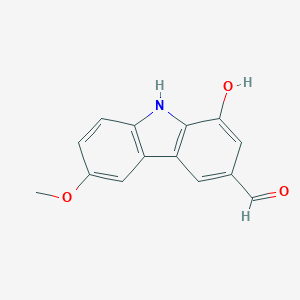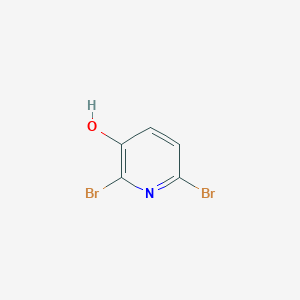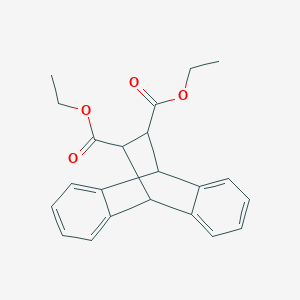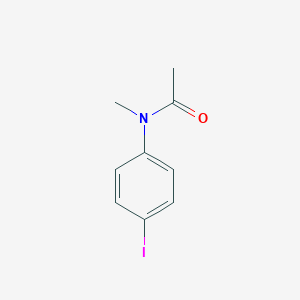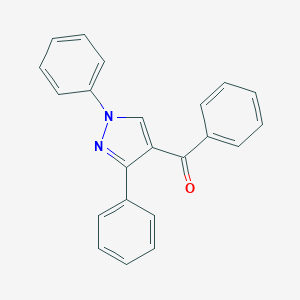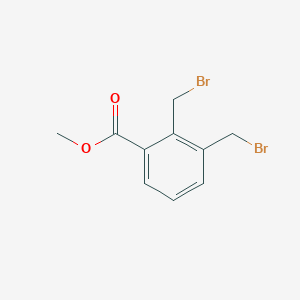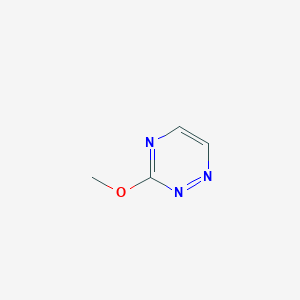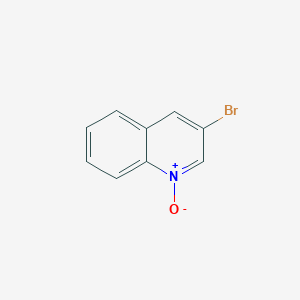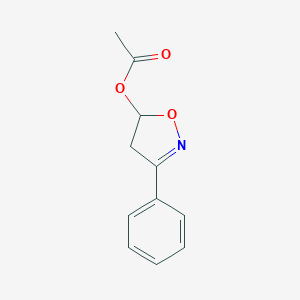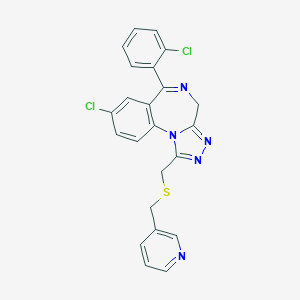
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)- is a novel benzodiazepine derivative that has gained significant attention in recent years due to its potential therapeutic applications. This compound is a member of the triazolobenzodiazepine family, which is known for its high affinity for the central nervous system (CNS) receptors.
作用機序
The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)- involves its binding to the gamma-aminobutyric acid (GABA) receptors in the 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)-. This binding enhances the inhibitory effects of GABA, leading to anxiolytic, hypnotic, and anticonvulsant effects.
Biochemical and Physiological Effects:
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)- has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of GABA in the 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)-, leading to its anxiolytic and hypnotic effects. Additionally, it has been shown to reduce the excitability of neurons, leading to its anticonvulsant effects.
実験室実験の利点と制限
One of the advantages of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)- is its high affinity for the 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)- receptors, making it a potent ligand for studying the GABAergic system. Its low potential for abuse and dependence also makes it a promising alternative to traditional benzodiazepines. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to administer in lab experiments.
将来の方向性
Several future directions for 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)- include its potential use in the treatment of other 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)- disorders, such as depression and schizophrenia. Additionally, further research is needed to understand its long-term effects and potential for tolerance and dependence. Finally, new synthesis methods should be developed to improve its yield and solubility.
合成法
The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)- involves the condensation of 2-amino-5-chlorobenzophenone with 2-chloroacetyl chloride in the presence of triethylamine. The resulting intermediate is then treated with sodium azide and copper sulfate to obtain the triazole ring. The final step involves the introduction of the thiomethyl group using 3-pyridinemethanethiol in the presence of sodium methoxide. The yield of this synthesis method is approximately 50%.
科学的研究の応用
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)- has shown potential therapeutic applications in the treatment of anxiety disorders, insomnia, and epilepsy. Several studies have reported its anxiolytic, hypnotic, and anticonvulsant properties. Additionally, it has been shown to have a low potential for abuse and dependence, making it a promising alternative to traditional benzodiazepines.
特性
CAS番号 |
85677-84-5 |
|---|---|
製品名 |
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-chloro-6-(2-chlorophenyl)-1-(((3-pyridinylmethyl)thio)methyl)- |
分子式 |
C23H17Cl2N5S |
分子量 |
466.4 g/mol |
IUPAC名 |
8-chloro-6-(2-chlorophenyl)-1-(pyridin-3-ylmethylsulfanylmethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C23H17Cl2N5S/c24-16-7-8-20-18(10-16)23(17-5-1-2-6-19(17)25)27-12-21-28-29-22(30(20)21)14-31-13-15-4-3-9-26-11-15/h1-11H,12-14H2 |
InChIキー |
HHLMQYBZCDVUDQ-UHFFFAOYSA-N |
SMILES |
C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CSCC5=CN=CC=C5 |
正規SMILES |
C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CSCC5=CN=CC=C5 |
その他のCAS番号 |
85677-84-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



